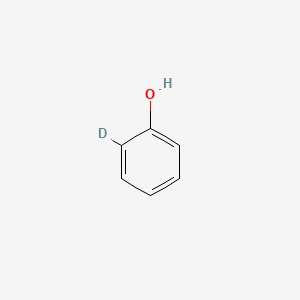
Phenol-d
概要
説明
Phenol-d, also known as deuterated phenol, is a derivative of phenol where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. Phenol itself is an aromatic organic compound with the molecular formula C₆H₅OH. It is characterized by a hydroxyl group (-OH) attached to a benzene ring. This compound is used in various scientific research applications due to its unique properties imparted by the presence of deuterium.
準備方法
Synthetic Routes and Reaction Conditions
From Benzene Sulphonic Acid: Sodium phenoxide is produced by fusing the sodium salt of benzene sulphonic acid with sodium hydroxide at 573-623 K.
From Diazonium Salts: Phenol is formed when benzene diazonium chloride solution is warmed with water or dilute acids, resulting in the evolution of nitrogen gas.
From Grignard Reagent: Chlorobenzene or bromobenzene is transformed into phenyl magnesium halide in the presence of dry ether.
By Decarboxylation of Salicylic Acid: The sodium salt of salicylic acid is decarboxylated with soda lime, followed by acidification with dilute hydrochloric acid to produce phenol.
Industrial Production Methods
化学反応の分析
Types of Reactions
Oxidation: Phenol can be oxidized to quinones using reagents like potassium dichromate or ferric chloride.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: Phenol undergoes electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium dichromate, ferric chloride.
Reduction: Sodium borohydride.
Substitution: Halogens (Cl₂, Br₂), nitric acid, sulfuric acid.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
科学的研究の応用
Phenol-d is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis.
Biology: Employed in studies involving deuterium isotope effects and metabolic pathways.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce toxicity.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用機序
Phenol-d exerts its effects through various mechanisms:
Proteolytic Agent: This compound acts as a potent proteolytic agent, dissolving tissue on contact via proteolysis.
Chemical Neurolysis: When injected near a nerve, this compound produces chemical neurolysis, affecting nerve fibers.
Electrophilic Substitution: The hydroxyl group in this compound facilitates effective delocalization of charge in the aromatic ring, stabilizing the arenium ion through resonance.
類似化合物との比較
Phenol-d can be compared with other similar compounds such as:
Phenol: The non-deuterated form of phenol, used widely in industrial and medical applications.
Cresols: Methylated derivatives of phenol, used as disinfectants and in the production of resins.
Hydroquinone: A reduced form of quinone, used in photographic development and as an antioxidant.
This compound is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterparts.
特性
IUPAC Name |
2-deuteriophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i4D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-QYKNYGDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-methyl-N-[(1R)-2,2,2-trifluoro-1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl]propane-2-sulfinamide](/img/structure/B8082673.png)

![1-[4-(Tetrahydro-pyran-4-yl)-piperidin-1-yl]-octnadecan-1-one](/img/structure/B8082702.png)

![sodium;2-methoxy-5-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonate](/img/structure/B8082721.png)
![[2-(3,4-Dimethoxyphenyl)-3-methoxy-3-oxopropyl]azanium;chloride](/img/structure/B8082727.png)







![(6Z)-6-(4-amino-1-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B8082780.png)
